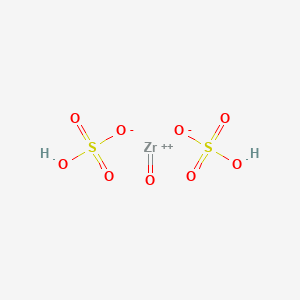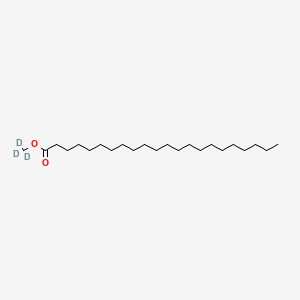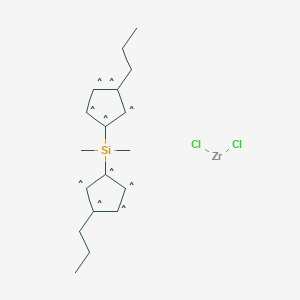![molecular formula C20H20F6N2O4 B13831284 (1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)
(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[221]heptane di-trifluoro-acetic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a naphthalene moiety
Méthodes De Préparation
The synthesis of (1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a Diels-Alder reaction, followed by functionalization to introduce the naphthalene group. The final step involves the introduction of the trifluoroacetic acid moiety under acidic conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, the naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: Catalytic hydrogenation can reduce the bicyclic structure, potentially leading to ring-opening reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, (1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid stands out due to its unique bicyclic structure and the presence of a trifluoroacetic acid moiety. Similar compounds include:
Dichloroanilines: These compounds also contain aromatic rings and are used in the production of dyes and herbicides.
Phospholipids: Amphipathic compounds with both polar and nonpolar parts, similar in their structural complexity.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
This uniqueness makes (1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C20H20F6N2O4 |
|---|---|
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H18N2.2C2HF3O2/c1-2-4-14-7-12(5-6-13(14)3-1)10-18-11-15-8-16(18)9-17-15;2*3-2(4,5)1(6)7/h1-7,15-17H,8-11H2;2*(H,6,7)/t15-,16-;;/m1../s1 |
Clé InChI |
SQXBZAZXIGCXHW-UWGSCQAASA-N |
SMILES isomérique |
C1[C@@H]2CN[C@H]1CN2CC3=CC4=CC=CC=C4C=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1C2CNC1CN2CC3=CC4=CC=CC=C4C=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)


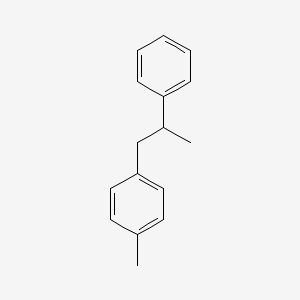
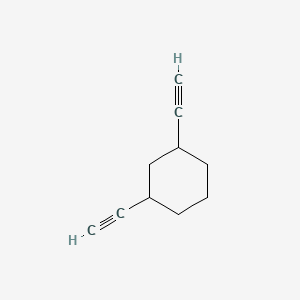
![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)
